Cas no 82578-45-8 ((S)-3-Hydroxy-butyric acid tert-butyl ester)

(S)-3-Hydroxy-butyric acid tert-butyl ester structure
82578-45-8 structure
Nome del prodotto:(S)-3-Hydroxy-butyric acid tert-butyl ester
Numero CAS:82578-45-8
MF:C8H16O3
MW:160.210843086243
MDL:MFCD00040559
CID:687462
PubChem ID:10154184

(S)-3-Hydroxy-butyric acid tert-butyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-tert-Butyl 3-hydroxybutanoate
    • (+)-tert-Butyl (S)-3-hydroxybutyrate
    • (S)-3-Hydroxy-Butyric Acid Tert-Butyl Ester
    • (S)-3-Hydroxybutyric acid tert-butyl ester
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (S)-
    • tert-butyl (3S)-3-hydroxybutanoate
    • (S)-3-hydroxybutanoic acid tert-butyl ester
    • (S)-3-Hydroxybutansaeure-t-butylester
    • 3-hydroxybutyric acid tert-butyl ester
    • t-Butyl (S)-(+)-3-hydroxybutanoate
    • tert-butyl (S)-3-hydroxybutanoate
    • tert-butyl (S)-3-hydroxybutyrate
    • 1,1-Dimethylethyl (3S)-3-hydroxybutanoate (ACI)
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-(+)-tert-Butyl 3-hydroxybutyrate
    • (S)-tert-Butyl-3-hydroxybutyrate
    • (S)-tert-Butyl3-hydroxybutanoate
    • SCHEMBL607503
    • (s)-t-butyl-3-hydroxybutanoate
    • MFCD00040559
    • AKOS015913254
    • 82578-45-8
    • tert-Butyl (S)-(+)-3-hydroxybutyrate
    • DTXSID50436219
    • DS-1196
    • (+)-tert-Butyl(S)-3-hydroxybutyrate
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)-
    • CS-0313136
    • DB-075853
    • (S)-3-Hydroxy-butyric acid tert-butyl ester
    • MDL: MFCD00040559
    • Inchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1
    • Chiave InChI: PKPVFILAHLKSNJ-LURJTMIESA-N
    • Sorrisi: O(C(=O)C[C@@H](O)C)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 160.11000
  • Massa monoisotopica: 160.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 135
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 0.8

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.960
  • Punto di ebollizione: 228 ºC
  • Punto di infiammabilità: 87 ºC
  • Indice di rifrazione: 1.422
  • PSA: 46.53000
  • LogP: 1.09900
  • Solubilità: Non determinato

(S)-3-Hydroxy-butyric acid tert-butyl ester Informazioni sulla sicurezza

(S)-3-Hydroxy-butyric acid tert-butyl ester Dati doganali

  • CODICE SA:2918199090
  • Dati doganali:

    Codice doganale cinese:

    2918199090

    Panoramica:

    SA: 2918199090. Altri alcoli contenenti, ma non altri, acidi ossicarbossilici (compresi anidride\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918199090 altri acidi carbossilici con funzione alcolica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

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(S)-3-Hydroxy-butyric acid tert-butyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: NAD Solvents: Water ;  20 h, 30 °C
Riferimento
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
1.2 Reagents: Aluminum alloy, nonbase, Al,Hg Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrol by the introduction of a sulfur functional group in the asymmetric reduction of β-keto esters with baker's yeast
Itoh, Toshiyuki; et al, Nippon Kagaku Kaishi, 1987, (7), 1414-23

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: 3009130-17-7 (solid solutions with hexa-SO3- analogs) Solvents: Methanol ;  20 h, 4.6 MPa, 60 °C
Riferimento
Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters
Wang, Fan; et al, RSC Advances, 2023, 13(40), 27865-27872

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Glucose Solvents: Acetonitrile ,  Water ;  135 min, 25 °C
Riferimento
Asymmetric Reduction of Alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: Insights into Solvent and Substrate Optimisation of the Biocatalytic Reaction
Venkataraman, Sowmyalakshmi; et al, Applied Biochemistry and Biotechnology, 2013, 171(3), 756-770

Metodo di produzione 5

Condizioni di reazione
1.1 -
2.1 Catalysts: m-Chloroperbenzoic acid
Riferimento
Enantiospecific synthesis of optically pure (3S)-hydroxy esters by the stereocontrolled yeast reduction of α-sulfenyl-β-keto esters
Fujisawa, Tamotsu; et al, Tetrahedron Letters, 1984, 25(44), 5083-6

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Dimethylformamide ,  Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  1,1′-[(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-di… Solvents: Methanol ;  30 h, 100 °C; 100 °C → 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  12 h, 50 atm, 80 °C; 80 °C → rt
Riferimento
Axial Chirality Control by 2,4-Pentanediol for the Alternative Synthesis of C3*-TunePhos Chiral Diphosphine Ligands and Their Applications in Highly Enantioselective Ruthenium-Catalyzed Hydrogenation of β-Keto Esters
Sun, Xianfeng; et al, Advanced Synthesis & Catalysis, 2009, 351(16), 2553-2557

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: m-Chloroperbenzoic acid
Riferimento
Enantiospecific synthesis of optically pure (3S)-hydroxy esters by the stereocontrolled yeast reduction of α-sulfenyl-β-keto esters
Fujisawa, Tamotsu; et al, Tetrahedron Letters, 1984, 25(44), 5083-6

Metodo di produzione 8

Condizioni di reazione
1.1 -
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
2.2 Reagents: Aluminum alloy, nonbase, Al,Hg Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrol by the introduction of a sulfur functional group in the asymmetric reduction of β-keto esters with baker's yeast
Itoh, Toshiyuki; et al, Nippon Kagaku Kaishi, 1987, (7), 1414-23

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  20 h, 9 MPa, 100 °C
Riferimento
Enhanced enantioselectivity in the heterogeneous catalytic hydrogenation of acetoacetate esters into the corresponding 3-hydroxybutyrates using commercial nickel powder
Osawa, Tsutomu; et al, Tetrahedron: Asymmetry, 2014, 25(24), 1630-1633

(S)-3-Hydroxy-butyric acid tert-butyl ester Raw materials

(S)-3-Hydroxy-butyric acid tert-butyl ester Preparation Products

(S)-3-Hydroxy-butyric acid tert-butyl ester Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82578-45-8)(S)-3-Hydroxy-butyric acid tert-butyl ester
A848097
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):406.0/690.0